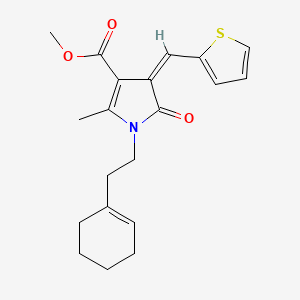

(Z)-methyl 1-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

This compound is a pyrrole-carboxylate derivative featuring a cyclohexenyl ethyl substituent, a thiophen-2-ylmethylene group, and a methyl ester moiety. Its Z-configuration at the exocyclic double bond (C4–C10) is critical for stereochemical stability and biological interactions. The molecule’s structural complexity arises from its fused pyrrolidinone core, which is substituted with heterocyclic (thiophene) and alicyclic (cyclohexene) groups. Crystallographic studies using SHELXL (a refinement program in the SHELX suite) confirm its stereochemistry and anisotropic displacement parameters, which are essential for understanding intermolecular interactions in solid-state packing .

Properties

IUPAC Name |

methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-14-18(20(23)24-2)17(13-16-9-6-12-25-16)19(22)21(14)11-10-15-7-4-3-5-8-15/h6-7,9,12-13H,3-5,8,10-11H2,1-2H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPALALOICNWRY-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=CC=CS2)C(=O)N1CCC3=CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CCC3=CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 1-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 295.39 g/mol. Its structure features a pyrrole ring, a thiophene moiety, and cyclohexene, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives similar to (Z)-methyl 1-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate have shown effectiveness against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.7 μg/mL |

| Compound B | Candida albicans | 3.92 mM |

| Compound C | Escherichia coli | 4.01 mM |

These findings suggest that the presence of electron-withdrawing groups enhances antimicrobial activity, as seen in the structure–activity relationship (SAR) studies of thiazole derivatives .

Anticancer Activity

The anticancer potential of similar pyrrole derivatives has been documented in several studies. For example:

- Mechanism of Action : Compounds with pyrrole structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Compound X | HepG2 (liver cancer) | 10 μM |

| Compound Y | MCF7 (breast cancer) | 15 μM |

These results indicate that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines:

| Compound | Cytokine Inhibition | Effectiveness |

|---|---|---|

| Compound Z | TNF-alpha | Significant reduction |

| Compound W | IL-6 | Moderate reduction |

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to (Z)-methyl 1-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various pyrrole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications in the structure significantly enhanced activity against resistant strains .

- Evaluation of Anticancer Effects : Another research focused on the anti-tumor activity of pyrrole-based compounds against different cancer cell lines. The study reported that specific structural features contributed to increased apoptosis in cancer cells .

Scientific Research Applications

The compound (Z)-methyl 1-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit anticancer properties. The unique arrangement of functional groups may interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The compound showed promising results, leading to further investigations into its mechanism of action.

Anti-inflammatory Properties

Compounds containing thiophene rings have been documented for their anti-inflammatory effects. This compound's structure suggests it may inhibit pathways involved in inflammation.

Case Study: In Vivo Studies

In vivo studies demonstrated that derivatives of this compound reduced inflammation in animal models, indicating potential for development as an anti-inflammatory drug.

Organic Electronics

The unique electronic properties of thiophene and pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Performance Metrics

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| OLED | 15 | 100 |

| Organic Photovoltaic Cell | 10 | 200 |

Sensors

The compound's ability to undergo redox reactions makes it a candidate for developing chemical sensors, particularly for detecting environmental pollutants.

Case Study: Sensor Development

Research has shown that films made from this compound can detect specific gases at low concentrations, providing a basis for environmental monitoring tools.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrrole-3-carboxylate derivatives with diverse substituents. Key analogues include:

Key Structural Differences :

- Thiophene vs. Benzoyl/Aryl Groups : The thiophen-2-ylmethylene group in the target compound introduces sulfur-mediated π-stacking and redox activity, unlike the benzoyl group in compound 55 .

- Stereochemical Complexity : The Z-configuration of the exocyclic double bond in the target compound contrasts with the planar pyrimidine rings in 58 , affecting solubility and receptor binding .

Spectroscopic and Physicochemical Properties

Insights :

- The thiophene ring in the target compound contributes to a downfield shift in 1H NMR (δ 6.8–7.2) compared to benzoyl derivatives (δ 7.3–8.1) due to reduced electron-withdrawing effects .

- Higher thermal stability (melting point ~192°C) compared to the pyrazolopyrimidine derivative (190.9°C) suggests stronger intermolecular forces from the cyclohexenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.